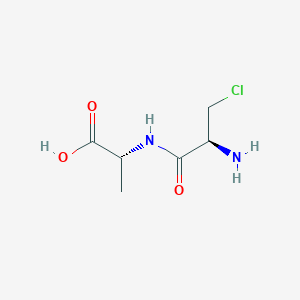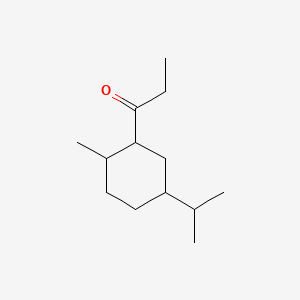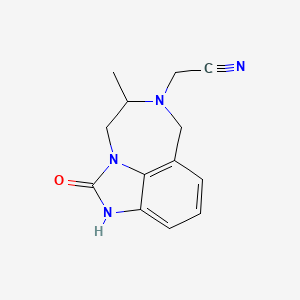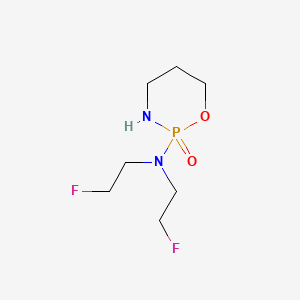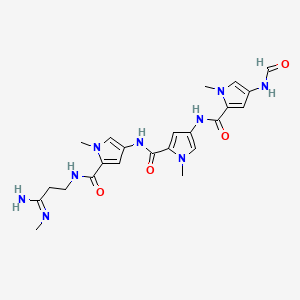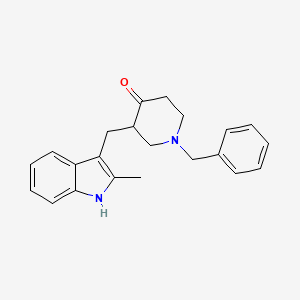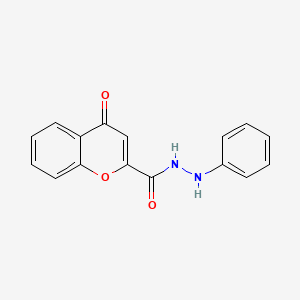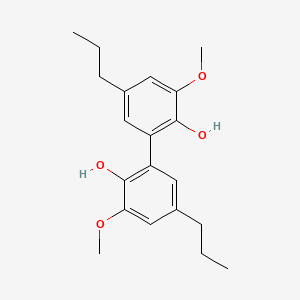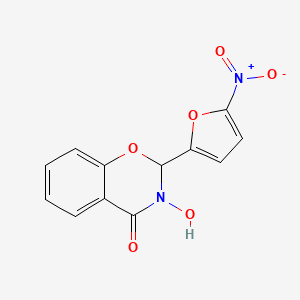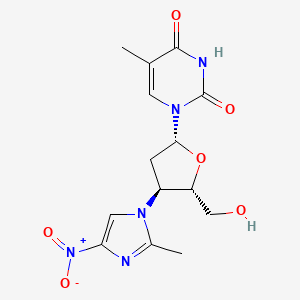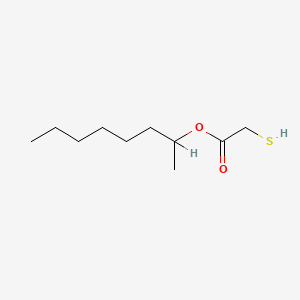
1-Methylheptyl mercaptoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylheptyl mercaptoacetate is an organic compound with the molecular formula C10H20O2S It is characterized by the presence of a mercapto group (-SH) attached to an acetate moiety, with a 1-methylheptyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylheptyl mercaptoacetate can be synthesized through several methods. One common approach involves the esterification of mercaptoacetic acid with 1-methylheptanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylheptyl mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioesters or other substituted mercaptoacetates.
Applications De Recherche Scientifique
1-Methylheptyl mercaptoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be utilized in the study of enzyme mechanisms involving thiol groups.
Industry: It is employed in the production of specialty chemicals and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism of action of 1-methylheptyl mercaptoacetate involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins or enzymes, thereby modulating their activity. The acetate moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
1-Methylheptyl mercaptoacetate can be compared with other mercaptoacetates, such as:
- Ethyl mercaptoacetate
- Butyl mercaptoacetate
- Hexyl mercaptoacetate
Uniqueness: The uniqueness of this compound lies in its specific alkyl chain length and branching, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications where other mercaptoacetates may not be as effective.
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
93981-31-8 |
|---|---|
Formule moléculaire |
C10H20O2S |
Poids moléculaire |
204.33 g/mol |
Nom IUPAC |
octan-2-yl 2-sulfanylacetate |
InChI |
InChI=1S/C10H20O2S/c1-3-4-5-6-7-9(2)12-10(11)8-13/h9,13H,3-8H2,1-2H3 |
Clé InChI |
ULKCVDYSSGJDNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


